N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c18-21(19,13-2-1-5-14-9-13)16-11-8-15-17(10-11)12-3-6-20-7-4-12/h1-2,5,8-10,12,16H,3-4,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYAXSGEDMLSGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction using a suitable leaving group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides or electrophilic substitution using sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
-
Antifungal Activity :
Research has highlighted the potential antifungal properties of pyridine sulfonamides. For example, compounds with a pyridine-3-sulfonamide scaffold have shown efficacy against strains of Candida and Rhodotorula, with some derivatives outperforming traditional antifungals like fluconazole . The structure's ability to interfere with fungal metabolism is key to its effectiveness. -
Antibacterial Properties :
Sulfonamide derivatives, including those based on the pyridine structure, have demonstrated significant antibacterial activity. Studies indicate that certain derivatives can inhibit the growth of Escherichia coli and other pathogenic bacteria . The mechanism often involves the inhibition of bacterial folate synthesis pathways. -
Anti-diabetic Effects :
Some studies have focused on the anti-diabetic potential of sulfonamide derivatives. Compounds similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide have been shown to inhibit α-amylase, an enzyme involved in carbohydrate digestion, thereby reducing blood glucose levels . -
Anti-Alzheimer's Activity :
The compound's structural analogs have been explored for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, potentially leading to improved cognitive function in Alzheimer's patients .
Case Studies and Research Findings
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process usually includes:
- Formation of the pyridine sulfonamide backbone.
- Introduction of the pyrazole moiety through cyclization reactions.
- Functionalization at the tetrahydro-pyran position to enhance biological activity.
Mechanism of Action
The mechanism of action of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The tetrahydro-2H-pyran group in the target compound likely enhances solubility compared to the 3,4,5-trimethylpyrazole in , which may increase lipophilicity.
- Electronic Properties : The sulfonamide group in both the target compound and enables hydrogen-bonding interactions critical for biological activity. In contrast, thiadiazole derivatives rely on sulfur-containing heterocycles for electron-withdrawing effects and aromatic stacking.
Analytical Characterization
All compounds were characterized using:
Biological Activity
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₃O₂S |
| Molecular Weight | 253.32 g/mol |
| CAS Number | 1491960-86-1 |
The structure includes a sulfonamide group which is known for its biological activity, particularly in antibiotic and antitumor applications.
Antitumor Activity
Recent studies have indicated that derivatives of pyrazole, including those related to this compound, exhibit potent antitumor properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their efficacy against various cancer cell lines. Notably, compounds that inhibit the ALK5 receptor (a target in cancer therapy) demonstrated significant cytotoxicity with IC50 values in the nanomolar range .
Case Study: ALK5 Inhibition
In a study involving the synthesis of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives, one compound exhibited an IC50 of 25 nM against ALK5 autophosphorylation. This compound also showed promising results in reducing tumor growth in xenograft models without apparent toxicity .
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of pyrazole derivatives has been widely documented. Research has shown that these compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Mechanism of Action
Pyrazoles may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes or other mediators involved in inflammatory responses. This is supported by studies demonstrating reduced levels of pro-inflammatory cytokines in treated animal models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence of electron-donating or withdrawing groups on the pyrazole ring significantly affects potency.
- Pyridine Ring Influence : The pyridine moiety enhances solubility and bioavailability, which are critical for therapeutic efficacy.
- Sulfonamide Group : This functional group contributes to the compound's ability to interact with biological targets effectively.
Comparative Biological Activity Table
Q & A
Q. Q1. What are the established synthetic routes for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pyridine-3-sulfonamide, and what key parameters influence reaction efficiency?
Methodological Answer: Synthesis typically involves coupling pyridine-3-sulfonamide derivatives with functionalized tetrahydro-2H-pyran-pyrazole intermediates. Key parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred for their ability to stabilize intermediates and enhance reactivity .
- Temperature control : Reactions often proceed at reflux (80–120°C) to accelerate nucleophilic substitution or coupling steps, as seen in analogous sulfonamide syntheses .
- Catalysis : Copper(I) bromide or cesium carbonate may be used to facilitate C–N bond formation, with yields reported between 17–35% depending on substrate steric effects .
Q. Q2. How is the purity and structural integrity of this compound validated post-synthesis?
Methodological Answer: Standard characterization methods include:
- Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) achieves >97% purity, as validated for related sulfonamides .
- Spectroscopy :
Advanced Research Questions
Q. Q3. What strategies are recommended for optimizing synthetic yield, particularly when scaling reactions?
Methodological Answer: Yield optimization requires:
- Substrate pre-functionalization : Protecting groups (e.g., tert-butoxycarbonyl) on the pyrazole nitrogen can reduce side reactions during sulfonamide coupling .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)₂ for cross-couplings) improve efficiency in multi-step syntheses .
- Reaction monitoring : In-line FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments to solvent ratios or temperature .
Q. Q4. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies often arise from:
- Solubility variability : Use standardized DMSO stock solutions (e.g., 10 mM) to ensure consistent bioassay concentrations. Solubility in aqueous buffers should be empirically confirmed via nephelometry .
- Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes, NADPH cofactor) to identify rapid degradation masking true activity .
- Target selectivity profiling : Broad kinase or GPCR panels (e.g., Eurofins Cerep) differentiate on-target effects from off-target interactions .
Q. Q5. What methodologies are employed to study structure-activity relationships (SAR) for this compound?
Methodological Answer: SAR analysis involves:
- Analog synthesis : Systematic substitution of the tetrahydro-2H-pyran (e.g., cyclohexane or piperidine replacements) to assess ring size impact on target binding .
- Molecular docking : High-resolution X-ray crystallography or cryo-EM structures of target proteins (e.g., kinases) guide predictions of sulfonamide–receptor interactions .
- Free-energy perturbation (FEP) : Computational models quantify binding affinity changes upon structural modifications, validated by isothermal titration calorimetry (ITC) .
Q. Q6. How can researchers address challenges in solubility and formulation for in vivo studies?
Methodological Answer:
- Co-solvent systems : Use PEG-400/water (1:1) or hydroxypropyl-β-cyclodextrin to enhance aqueous solubility .
- Amorphous solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP K30) improves bioavailability by inhibiting crystallization .
- Pharmacokinetic profiling : Intravenous vs. oral administration in rodent models identifies first-pass metabolism or absorption limitations .
Data-Driven Research Considerations
Q. Q7. What analytical techniques are critical for detecting degradation products during stability studies?
Methodological Answer:
Q. Q8. How should researchers design dose-response experiments to minimize false positives in target validation?
Methodological Answer:
- Concentration range : Use logarithmic dilutions (e.g., 0.1–100 µM) with ≥3 technical replicates to establish EC₅₀/IC₅₀ values .
- Counter-screening : Include orthogonal assays (e.g., fluorescence polarization for enzyme inhibition vs. SPR for binding kinetics) .
- Negative controls : Pharmacologically inert analogs (e.g., methylated sulfonamide derivatives) confirm specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
